Allenolic acid

Description

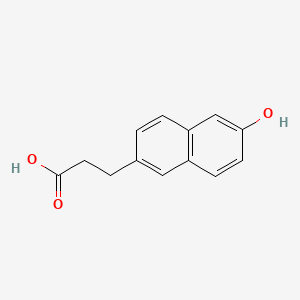

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-hydroxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-12-5-4-10-7-9(2-6-13(15)16)1-3-11(10)8-12/h1,3-5,7-8,14H,2,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGXZNWPADXVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203823 | |

| Record name | Allenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-39-9 | |

| Record name | Allenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allenolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2MQT1CC3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Allenolic Acid

Classical Synthetic Routes to Allenolic Acid

The early synthesis of compounds related to this compound, particularly its estrogenic derivatives, dates back to the mid-20th century. This compound itself was named in honor of Dr. E. Allen, following work in 1947 and 1948 by Jacques et al., who synthesized estrogenic compounds derived from 3-[2-(6-hydroxynaphthyl)]propionic acid arkat-usa.org. This precursor molecule, 3-[2-(6-hydroxynaphthyl)]propionic acid, serves as a foundational starting point for the synthesis of this compound arkat-usa.orgasm.org.

Classical methodologies for the synthesis of allenols, a broader class to which this compound belongs, typically commence with alkynes. These established routes include:

Homologation of propargylic alcohols: This method involves extending the carbon chain of propargylic alcohols to form the allenol skeleton acs.orgnih.gov.

Addition of propargyl bromides to aldehydes: This reaction is another common pathway for constructing the allenol framework acs.orgnih.gov.

Utilizing activated allenes: Activated allenes can also function as starting materials in aldol-type additions to carbonyl compounds, contributing to allenol synthesis acs.org.

More specifically, a patented synthesis by Ciba Ltd. described a relatively short route to racemic derivatives of this compound. This process involved the coupling reaction of 1-[2-(6-methoxynaphthyl)]-1-chloropropane with ethyl 2-bromo-2-methylpropionate in the presence of zinc arkat-usa.org.

Development of this compound Derivatives and Analogues

The development of this compound derivatives and analogues has been driven by the pursuit of compounds with enhanced or altered biological activities, particularly in the realm of synthetic estrogens.

Synthesis of Allenestrol and Methallenestril (B1676355)

Allenestrol, also identified as α,α-dimethyl-β-ethylthis compound or methallenestrilphenol, is a synthetic, nonsteroidal estrogen and a derivative of this compound wikipedia.org. Methallenestril, a closely related compound, is a methyl ether of allenestrol wikipedia.orgwikipedia.org. Its chemical nomenclature is 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpentanoic acid wikipedia.org.

The synthesis of methallenestril has been reported to utilize 6-bromo-2-methoxy-naphthalene as a precursor google.com. A key derivative, (−)-3-[2-(6-methoxynaphthyl)]-2,2-dimethyl-pentanoic acid, which is structurally akin to methallenestril, demonstrated potent estrogenicity in animal studies arkat-usa.org. The Ciba Ltd. patent also detailed a synthesis for racemic versions of this methoxy (B1213986) derivative, employing a coupling reaction between 1-[2-(6-methoxynaphthyl)]-1-chloropropane and ethyl 2-bromo-2-methylpropionate using zinc arkat-usa.org.

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral allene (B1206475) derivatives, including those related to this compound, necessitates efficient stereoselective and enantioselective methodologies acs.orgnih.gov. Several strategies have been explored to achieve precise control over stereochemistry:

Chirality Transfer: This approach involves utilizing enantioenriched starting materials to transfer their inherent chirality to the product acs.org.

Asymmetric Catalysis: The use of enantiopure catalysts, such as chiral metal complexes or organocatalysts, facilitates the selective formation of one enantiomer over others acs.orgnih.govsolubilityofthings.comnih.govnih.govrsc.orgchemistrydocs.com. For instance, phosphine (B1218219) catalysts have been employed in asymmetric γ-additions to allenoates nih.gov, and chiral phosphate (B84403) catalysts have enabled enantioselective Claisen rearrangements of allenoates nih.gov. Acid catalysis has also been applied in enantioselective synthesis, such as in the preparation of α-amino acid derivatives via acs.orggoogle.com-sigmatropic rearrangements organic-chemistry.org.

Chiral Auxiliaries: These are temporary chiral groups attached to a molecule to guide stereoselective reactions, allowing for the production of specific enantiomers. The auxiliary can then be cleaved and potentially recycled chemistrydocs.com.

Dynamic Resolution: This method involves the selective reaction or separation of one enantiomer from a racemic mixture, often coupled with in-situ racemization of the remaining enantiomer to maximize yield acs.org.

Specific Reactions: Methods like the Wittig rearrangement have been adapted for the asymmetric synthesis of α-allenols acs.org. Furthermore, the reduction of optically pure allenoic acids using reagents like LiAlH₄ or DIBAL-H has been used to produce enantioenriched β- and γ-allenols acs.org.

Exploration of Structural Modifications for Optimized Chemical Properties

The modification of this compound's structure has been a key strategy to optimize its chemical properties, such as solubility and bioavailability, and to fine-tune its biological activity nih.govwikipedia.org. This involves creating analogues by introducing various functional groups or altering existing ones.

Polar Group Introduction: The incorporation of polar functional groups, including hydroxyl, carboxylic acid, sulfonic acid, and phosphate groups, is a common method to enhance water solubility wikipedia.org.

Structural Analogues: Modifications such as methylation, as seen in the conversion of allenestrol to methallenestril, or the presence of specific alkyl groups (e.g., α,α-dimethyl and β-ethyl groups), have been explored in relation to estrogenic activity arkat-usa.orgwikipedia.orgwikipedia.org.

Structure-Activity Relationships (SAR): Understanding the relationship between structural modifications and resulting biological activity is central to the development of new derivatives nih.gov.

Advanced Synthetic Strategies for Complex this compound Structures

Beyond classical and derivative-focused syntheses, advanced strategies are employed to construct more complex molecular architectures incorporating the this compound motif or its related structures. These approaches emphasize efficiency, selectivity, and the creation of intricate molecular frameworks:

Stepwise Synthesis: This involves the sequential execution of multiple reactions to build complex molecules, requiring meticulous planning and control over each transformation solubilityofthings.comnih.gov.

Retrosynthetic Analysis: A fundamental strategy in advanced synthesis, it involves deconstructing the target molecule into simpler, readily available precursors, thereby mapping out an efficient synthetic route solubilityofthings.com.

Multicomponent Reactions (MCRs): These reactions allow for the rapid assembly of highly substituted and complex structures in a single synthetic step by combining three or more reactants acs.org.

Biomimetic Synthesis: This approach draws inspiration from natural biosynthetic pathways to design synthetic strategies that mimic biological processes, enabling the creation of diverse and complex compounds engineering.org.cn.

Catalytic Strategies: The judicious use of various catalysts, particularly transition metal catalysts, is integral to achieving selectivity (e.g., regioselectivity, stereoselectivity) and efficiency in complex syntheses solubilityofthings.comunivie.ac.at.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling reactions that might otherwise be unfeasible or inefficient. Catalytic methods are crucial for enhancing reaction rates, improving selectivity, and reducing environmental impact univie.ac.at.

Key catalytic approaches include:

Metal Catalysis:

Palladium (Pd) and Rhodium (Rh) Catalysis: These transition metals are widely used in various coupling reactions, cyclizations, and C-H functionalizations relevant to complex organic synthesis google.comsolubilityofthings.comfrontiersin.orgnih.gov.

Copper (Cu) Catalysis: Copper catalysts are employed in reactions such as conjugated hydride additions to unsaturated systems acs.orgnih.gov.

Other Transition Metals: Catalysts based on platinum, iridium, ruthenium, and osmium are utilized in specific transformations like hydrodebromination google.com.

Organocatalysis:

Phosphine Catalysis: Chiral phosphines serve as effective organocatalysts for asymmetric additions to allenoates and related reactions, facilitating enantioselective transformations nih.govrsc.org.

Chiral Phosphate Catalysts: These have been developed for highly enantioselective rearrangements, such as the allenoate-Claisen rearrangement nih.gov.

Phenanthroline Catalysis: Certain phenanthroline derivatives act as nucleophilic catalysts in substitution reactions, influencing stereoselectivity rsc.org.

Acid Catalysis: Brønsted and Lewis acids are frequently used to activate carbonyl groups, facilitate esterifications, aldol (B89426) reactions, and sigmatropic rearrangements, contributing to both racemic and enantioselective syntheses organic-chemistry.orgwikipedia.org.

Molecular and Cellular Pharmacology of Allenolic Acid and Its Analogues

Regulation of Gene Expression

The intricate regulation of gene expression is a critical target for understanding the pharmacological actions of compounds like allenolic acid and its analogues. These molecules can influence cellular processes by modulating the transcription of specific genes, either by promoting (activation) or inhibiting (repression) their expression.

Transcriptional Activation and Repression Mechanisms

This compound has been shown to interact with the Estrogen Receptor (ER), a key nuclear receptor that functions as a transcription factor nih.govdntb.gov.ua. As a ligand for the ER, this compound can mediate both positive and negative gene regulation through mechanism-specific reporter gene assays nih.gov. This interaction allows this compound to act as a modulator of gene transcription, influencing the expression of estrogen-responsive genes nih.govmcpharmacol.com. Transcriptional activators are proteins that bind to specific DNA sequences, often enhancers or promoter-proximal elements, to promote gene transcription by facilitating the assembly of the transcription machinery, including RNA polymerase wikipedia.orgnih.gov. Conversely, transcriptional repressors can inhibit gene expression through various mechanisms, such as altering chromatin structure or interfering with the transcription initiation complex nih.govelifesciences.org. While specific target genes directly regulated by this compound through these mechanisms are not extensively detailed in the provided literature, its interaction with the ER highlights its potential to influence a broad spectrum of gene expression programs.

Epigenetic Modifications Induced by this compound Analogues

Research has quantified the impact of ALA on specific epigenetic markers. For instance, ALA treatment led to a dose-dependent decrease in EZH2 mRNA expression in HeLa cells (by 2.9-fold at 20 µM, 4.2-fold at 40 µM, and 4.2-fold at 80 µM) and SiHa cells (by 3.7-fold at 80 µM) nih.gov. In C33A cells, EZH2 expression decreased by 1.7-fold and 2.1-fold at 40 and 80 µM, respectively nih.gov. Beyond cancer cell lines, perinatal exposure to ALA in mice has also been linked to epigenetic changes, specifically alterations in Fads2 DNA methylation in both maternal and offspring livers, with increased methylation observed in the Fads2 promoter and intron 1 regions nih.gov.

Table 1: Epigenetic Modifications Induced by Alpha-Linolenic Acid (ALA)

| Compound | Cell Line | Target Gene/Enzyme | Concentration | Effect on Expression/Methylation | Reference |

| ALA | HeLa | EZH2 mRNA | 20 µM | ↓ 2.9-fold | nih.gov |

| ALA | HeLa | EZH2 mRNA | 40 µM | ↓ 4.2-fold | nih.gov |

| ALA | HeLa | EZH2 mRNA | 80 µM | ↓ 4.2-fold | nih.gov |

| ALA | SiHa | EZH2 mRNA | 80 µM | ↓ 3.7-fold | nih.gov |

| ALA | C33A | EZH2 mRNA | 40 µM | ↓ 1.7-fold | nih.gov |

| ALA | C33A | EZH2 mRNA | 80 µM | ↓ 2.1-fold | nih.gov |

| ALA | Mouse Liver | Fads2 | Perinatal exposure | Increased promoter/intron 1 DNA methylation | nih.gov |

Cellular Response Modulation

This compound and its analogues exert significant influence over fundamental cellular processes, including proliferation, programmed cell death (apoptosis), and the cell cycle, thereby impacting cellular behavior and fate.

Mechanisms of Action on Cellular Proliferation

Oleanolic acid (OA), a well-studied analogue, has demonstrated potent anti-proliferative effects across various cancer types, including colon, liver, lung, ovarian, and breast cancers nih.govresearchgate.net. OA effectively inhibits the proliferation and viability of cancer cells nih.govresearchgate.netnih.govresearchgate.net. The mechanisms underlying this inhibition are multifaceted. For instance, lipoic acid (LA), another related compound, suppresses cellular proliferation and growth by targeting key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, leading to the prevention of ERK and Akt phosphorylation researchgate.net. LA also activates the AMPK pathway, which in turn inhibits Akt and suppresses mTOR, further contributing to the reduction in cellular proliferation researchgate.net. Additionally, LA can impede the activation of these growth-promoting pathways by downregulating the expression of upstream activators like the insulin-like growth factor 1 receptor (IGF-1R) researchgate.net. General principles suggest that saturated fatty acids can inhibit pro-survival Akt signaling, a critical pathway for cell proliferation, thereby contributing to growth inhibition mdpi.com.

Table 2: Effects of this compound Analogues on Cellular Proliferation

| Compound | Cell Line/Cancer Type | Effect on Proliferation/Viability | Key Mechanisms Involved | Reference |

| Oleanolic Acid (OA) | Colon Cancer | Inhibition | General anti-proliferative activity | nih.govnih.govresearchgate.net |

| Oleanolic Acid (OA) | MCF-7 (Breast Cancer) | Significant Inhibition | General anti-proliferative activity | researchgate.net |

| Lipoic Acid (LA) | Breast Cancer Cells | Inhibition | Targets PI3K/Akt/mTOR and MAPK/ERK pathways; inhibits ERK/Akt phosphorylation; activates AMPK; downregulates furin/IGF-1R. | researchgate.net |

| Maslinic Acid (MA) | Various Cancers | Inhibition | General anti-proliferative activity | researchgate.net |

Induction of Apoptosis and Autophagy Pathways

This compound analogues play a significant role in inducing programmed cell death (apoptosis) and autophagy, cellular processes critical for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Oleanolic acid (OA) has been shown to induce both apoptosis and autophagy in colon cancer cells, primarily through the activation of the AMPK-mTOR signaling pathway nih.govnih.govresearchgate.net. OA's apoptotic effects are mediated by the modulation of key regulatory proteins: it downregulates the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins such as BAX, caspase-9, caspase-8, and caspase-3 nih.govnih.govresearchgate.net. Concurrently, OA promotes autophagy by upregulating proteins essential for this process, including Beclin 1, LC3B-II, and ULK1 nih.govnih.govresearchgate.net.

Lipoic acid (LA) also demonstrates potent apoptosis-inducing capabilities in cancer cells, such as HL-60 leukemia cells nih.gov. Evidence for LA-induced apoptosis includes the appearance of a sub-G1 DNA content peak, cleavage of poly(ADP-ribose) polymerase (PARP), a decrease in the expression of the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the release of apoptosis-inducing factor (AIF) and cytochrome c from mitochondria to the nucleus nih.gov. Other related compounds, like Ellagic Acid, also induce apoptosis and autophagy via the AMPK/mTOR pathway researchgate.net. Derivatives of OA, such as K73-03, have been shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS) overproduction and activation of the mitochondrial pathway, while also inhibiting signaling pathways like JAK2/STAT3 and NF-κB/COX-2 nih.gov. General mechanisms of fatty acid-induced apoptosis involve ER stress, activation of transcription factors like CHOP, modulation of Bcl-2 family members, and alterations in signaling pathways like Akt and MAPK mdpi.com.

Table 3: Induction of Apoptosis and Autophagy by this compound Analogues

| Compound | Cell Line/Cancer Type | Pathways/Proteins Affected | Effect on Apoptosis/Autophagy | Reference |

| Oleanolic Acid (OA) | Colon Cancer | AMPK-mTOR pathway, Bcl-2 (↓), BAX (↑), Caspase-9 (↑), Caspase-8 (↑), Caspase-3 (↑), Beclin 1 (↑), LC3B-II (↑), ULK1 (↑) | Induction | nih.govnih.govresearchgate.net |

| Lipoic Acid (LA) | HL-60 Leukemia | PARP cleavage, Bcl-2 (↓), Bax (↑), Cytochrome c release, AIF release | Induction | nih.gov |

| Ellagic Acid (EA) | Colon Cancer | AMPK-mTOR pathway | Induction | researchgate.net |

| OA Derivative K73-03 | Hepatocellular Carcinoma | ROS production (↑), Mitochondrial pathway, JAK2/STAT3 (↓), NF-κB/COX-2 (↓) | Induction | nih.gov |

Influence on Cell Cycle Progression

The progression of a cell through its cycle—comprising G1, S, G2, and M phases—is a tightly regulated process essential for cell division and growth bio-rad-antibodies.combdbiosciences.com. This compound analogues can interfere with this progression, leading to cell cycle arrest. Lipoic acid (LA), for instance, has been shown to disrupt both the G1/S and G2/M phases of the cell cycle in HL-60 leukemia cells nih.gov. This cell cycle arrest is associated with a dose-dependent downregulation of retinoblastoma protein (Rb) phosphorylation, which is critical for the transition from G1 to S phase nih.govnih.gov. Furthermore, LA has been found to inhibit the activity of key cell cycle regulatory complexes, including cyclin E/cdk2 and cyclin B1/cdk1 nih.gov. These molecular events collectively contribute to the halting of cell cycle progression. The tumor suppressor protein p53 also plays a role in cell cycle regulation by inducing arrest at G1 or G2/M phases, particularly in response to DNA damage bio-rad-antibodies.com.

Structure Activity Relationship Sar Studies of Allenolic Acid Analogues

Impact of Side Chain Modifications on Receptor Binding and Efficacy

Modifications to the side chain of allenolic acid analogues can significantly impact their interaction with the estrogen receptor, influencing both binding affinity and biological efficacy. For instance, converting the carboxylic acid group of Z-bisdehydrodoisynolic acid to a methyl ester resulted in a substantial increase in relative binding affinity (RBA) for both ERα (approximately 14-fold) and ERβ (approximately 20-fold) compared to the parent compound. However, this increased affinity did not translate to enhanced reporter gene expression, highlighting a potential dissociation between binding and downstream signaling oup.com. Conversely, forming an amide derivative led to an unexpected decrease in RBA for both ER subtypes oup.com.

The study of alkylphenolic compounds, which share some structural similarities with nonsteroidal estrogens, suggests that the length and branching of alkyl side chains can influence ER binding affinity. Generally, longer side chains correlate with greater binding affinity, up to a certain point, beyond which affinity may decrease oup.com. While specific data on this compound side chain variations are limited in the provided text, these general principles suggest that altering the alkyl substituents on the this compound scaffold could modulate its interaction with the ER.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling offers a powerful approach to correlate chemical structure with biological activity, enabling the prediction of activity for untested compounds oup.comresearchgate.net. While explicit QSAR models specifically developed for this compound analogues were not detailed in the provided snippets, the general principles of QSAR application to estrogen receptor ligands are evident. Studies have used QSAR to identify structural features associated with estrogenicity oup.complos.orgtandfonline.comdtic.millouisville.edu. For instance, the presence of a ring structure, a phenolic ring, and specific hydroxyl group positioning are recognized as important features for ER binding oup.complos.org.

The development of QSAR models for estrogen receptor ligands often involves analyzing large datasets of compounds with diverse structures and correlating them with their relative binding affinities (RBAs) oup.comnih.govplos.orgresearchgate.netoup.com. These models can incorporate various molecular descriptors, such as hydrophobicity fields and steric parameters, to predict binding affinity and mode plos.org. The application of QSAR to this compound analogues would involve identifying key structural descriptors (e.g., presence of fused rings, nature of the carboxylic acid group, alkyl chain characteristics) and correlating them with experimentally determined ER binding affinities and biological activities.

Biotransformation and Metabolic Pathways of Allenolic Acid

Metabolic Fate in Biological Systems

The available literature primarily details the microbial transformation of certain allenolic acid derivatives rather than their comprehensive metabolic fate in mammalian biological systems. Studies have identified that compounds within the this compound group, such as 2,2-dimethyl 3-(2'-naphthyl 6'-hydroxy) pentanoic acid, undergo biotransformation by microorganisms like Neurospora crassa nih.govnih.govasm.org. Information regarding the specific metabolic pathways, enzymes, and metabolites of this compound in human or other mammalian systems is not extensively documented in the provided search results. However, this compound and its derivatives are recognized as artificial estrogens ugr.estandfonline.com, suggesting a potential for interaction with endogenous hormone metabolism pathways.

Identification of Primary and Secondary Metabolites

Research has identified specific metabolites resulting from the biotransformation of this compound derivatives. For instance, when 2,2-dimethyl 3-(2'-naphthyl 6'-hydroxy) pentanoic acid was incubated with Neurospora crassa, it was transformed into its hydroxylated derivative, 2,2-dimethyl 3-(2'-naphthyl 4',6'-dihydroxy)pentaoic acid nih.govnih.govasm.org. This hydroxylated compound represents a primary metabolite identified through microbial action. Further metabolic products or secondary metabolites from this compound in biological systems have not been detailed in the provided search snippets.

Enzymatic Biotransformation Processes

Phase I Metabolism Pathways (e.g., Hydroxylation, Oxidation)

The primary documented enzymatic biotransformation of this compound derivatives involves hydroxylation. Specifically, the fungus Neurospora crassa possesses enzymatic machinery capable of hydroxylating the this compound derivative 2,2-dimethyl 3-(2'-naphthyl 6'-hydroxy) pentanoic acid nih.govnih.govasm.org. This process is characteristic of Phase I metabolism, where functional groups like hydroxyls are introduced into the molecule, often mediated by monooxygenase enzymes, analogous to systems found in liver microsomes nih.gov. While other Phase I reactions such as oxidation or reduction are common in xenobiotic metabolism, specific examples for this compound in biological systems are not detailed in the current findings.

Phase II Conjugation Reactions

Information regarding Phase II conjugation reactions of this compound or its metabolites in biological systems is not explicitly provided in the search results. Phase II metabolism typically involves the conjugation of a molecule or its Phase I metabolite with endogenous polar molecules like glucuronic acid, sulfate, or glutathione, mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) drughunter.com. These reactions increase water solubility and facilitate excretion. Without specific studies on this compound, it is speculative to detail its Phase II metabolic fate.

Advanced Analytical and Spectroscopic Research Methodologies for Allenolic Acid Studies

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise identification and quantification of allenolic acid and its associated metabolites. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of elemental compositions with exceptional confidence, thereby facilitating the differentiation of this compound from isobaric compounds. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and detection of this compound and its derivatives within complex sample matrices. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting parent ions into characteristic daughter ions, offering insights into molecular substructures and metabolic transformations. Quantification is achieved through calibration curves generated using known standards, allowing for sensitive and specific measurements in biological samples. For instance, HRMS has been utilized to confirm the elemental composition of related compounds, such as C₁₈H₂₂O₂ and C₁₈H₂₁NO₂, by matching observed m/z values to calculated theoretical masses, demonstrating its precision acs.orgepdf.pub. The monoisotopic mass of this compound itself has been reported as 216.078644 tuwien.at.

| Compound/Metabolite | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Elemental Formula | Reference(s) |

| This compound | 216.0786 | [Data not found] | [Data not found] | C₁₃H₁₂O₃ | tuwien.at |

| Related Compound A | 270.1620 | 270.1620 | ~0 | C₁₈H₂₂O₂ | acs.orgepdf.pub |

| Related Compound B | 283.1572 | 283.1566 | ~2.1 | C₁₈H₂₁NO₂ | acs.orgepdf.pub |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the definitive structural characterization of this compound and its analogues. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms, respectively. ¹H NMR spectra reveal chemical shifts, splitting patterns (multiplicity), and integration values, offering insights into proton environments. ¹³C NMR spectra map the carbon skeleton, with chemical shifts indicative of hybridization and functional groups. For complex molecules like this compound, advanced 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial. COSY establishes proton-proton couplings, HSQC correlates protons to directly bonded carbons, and HMBC reveals longer-range couplings (2-3 bonds), enabling the complete assignment of the molecular structure. Studies on related compounds have reported characteristic ¹³C NMR shifts for aromatic carbons, hydroxyl-bearing carbons, and aliphatic carbons, aiding in structural mapping epdf.pub. While specific detailed ¹H NMR data for this compound itself is not extensively detailed in the provided search results, general chemical shift ranges for similar aromatic and aliphatic protons can be inferred.

| NMR Technique | Atom/Proton | Typical Chemical Shift (δ, ppm) | Multiplicity/Assignment | Notes |

| ¹H NMR | H-Ar | ~7.0-7.9 | Multiplets, Doublets | Aromatic protons |

| ¹H NMR | OH | ~3.5-4.5 | Singlet/Broad | Hydroxyl proton |

| ¹H NMR | CH₂-CH₂ | ~2.5-3.0 | Triplets/Multiplets | Propanoic acid side chain |

| ¹³C NMR | C-OH | ~150-160 | Singlet | Aromatic carbon bearing OH |

| ¹³C NMR | C=O | ~170-180 | Singlet | Carboxylic acid carbonyl |

| ¹³C NMR | C-Ar | ~110-140 | Singlets/Doublets | Aromatic carbons |

| ¹³C NMR | CH₂-CH₂ | ~25-35 | Triplets | Aliphatic carbons |

Advanced Chromatographic Techniques for Separation and Purification of Analogues and Metabolites

Advanced chromatographic techniques are indispensable for the separation and purification of this compound, its isomers, analogues, and metabolites from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods employed due to their high resolution, speed, and sensitivity. These techniques utilize various stationary phases (e.g., reversed-phase C18 columns) and mobile phases (e.g., mixtures of water, acetonitrile, or methanol (B129727) with buffers) to achieve effective separation based on polarity and other physicochemical properties. Chiral chromatography is also vital for separating enantiomers of this compound or its derivatives, which may exhibit different biological activities google.com. Detection is commonly performed using UV-Vis spectroscopy, as this compound possesses a naphthalene (B1677914) chromophore, or by coupling with mass spectrometry (LC-MS) for enhanced identification and quantification google.comresearchgate.netpageplace.de. Preparative HPLC can be used to isolate pure compounds for further structural or biological studies.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Application |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water/Acid | UV-Vis, MS | Separation, Quantification, Purification |

| UPLC | C18 Reversed-Phase | Acetonitrile/Water/Acid | UV-Vis, MS | Faster, higher resolution separation |

| Chiral HPLC | Chiral Stationary Phase | Various Solvents | UV-Vis, MS | Enantiomeric separation |

Spectroscopic Techniques for Molecular Interaction Studies (e.g., Circular Dichroism)

Spectroscopic methods are crucial for investigating the molecular interactions of this compound, particularly its binding to biological targets. Circular Dichroism (CD) spectroscopy is employed to study the chirality of this compound and its derivatives, and to monitor conformational changes upon interaction with biomolecules like proteins. By comparing experimental CD spectra with calculated spectra, the absolute configuration of chiral compounds can be determined researchgate.net. Furthermore, studies have indicated that this compound and related compounds can interact directly with Estrogen Receptors (ER), as assessed through binding assays and reporter gene assays researchgate.netresearchgate.net. UV-Vis spectroscopy is routinely used for the quantitative analysis of this compound by measuring absorbance at specific wavelengths, characteristic of its naphthalene chromophore tuwien.atscribd.com. Fluorescence spectroscopy can also be applied in binding studies, for example, using fluorescence polarization assays to determine binding affinities researchgate.net.

| Spectroscopic Technique | Application in this compound Research | Key Information Obtained |

| Circular Dichroism (CD) | Chirality determination, Conformational analysis, Ligand-biomolecule interactions | Molar ellipticity (Δε) at specific wavelengths (λmax, λmin) |

| UV-Vis Spectroscopy | Quantitative analysis, Characterization | Absorption maxima (λmax), Molar absorptivity (ε) |

| Fluorescence Spectroscopy | Binding studies, Molecular interactions | Fluorescence intensity, Polarization, Lifetime |

Isotopic Labeling Strategies in Metabolic and Mechanistic Research

Isotopic labeling is a powerful strategy for tracing the metabolic fate, biosynthesis, degradation pathways, and reaction mechanisms of this compound. By incorporating stable isotopes such as ¹³C or ²H, or radioisotopes like ¹⁴C, into the this compound molecule, researchers can follow its journey through biological systems. These labeled compounds serve as tracers, and their presence and distribution can be detected and quantified using techniques like HRMS or liquid scintillation counting (for ¹⁴C). For example, ¹³C-labeled this compound can be synthesized and then analyzed by NMR or HRMS to pinpoint metabolic transformations or incorporation into larger molecules. The precise mass shifts introduced by isotopes are readily detectable by HRMS, allowing for the identification of labeled metabolites and the elucidation of metabolic pathways google.comarchive.org. Stable isotope labeling, such as dimethylation labeling, is also employed in quantitative proteomics to monitor differential protein expression in response to this compound or related compounds acs.org.

| Isotope | Application in this compound Research | Detection Method(s) | Information Gained |

| ¹³C | Metabolic tracing, Biosynthesis studies | HRMS, NMR | Identification of metabolites, Pathway elucidation |

| ¹⁴C | Metabolic tracing, Pharmacokinetics | Liquid Scintillation Counting, HRMS | Distribution, Excretion, Metabolism rates |

| ²H (Deuterium) | Mechanistic studies, Metabolic stability | HRMS, NMR | Isotope effects, Metabolic pathways |

X-ray Crystallography for Ligand-Receptor Complex Structural Analysis

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules, which is invaluable for understanding the precise binding modes of this compound or its complexes with biological targets. While direct crystal structures of this compound itself may be informative, the technique is particularly powerful when applied to complexes formed between this compound (or its analogues) and target proteins, such as estrogen receptors. Such analyses reveal detailed interactions, including hydrogen bonds, van der Waals forces, and hydrophobic contacts, at the ligand-binding site. This information is critical for understanding structure-activity relationships and for rational drug design. Studies on related compounds have reported X-ray crystallographic data, including crystal parameters like resolution, space group, and R-factor, which attest to the feasibility of obtaining high-quality structural data acs.orgresearchgate.netgoogle.comdokumen.pub.

| Crystallographic Parameter | Description | Relevance to this compound Studies |

| Resolution (Å) | Measures the detail of the electron density map | Higher resolution provides more accurate atomic positions |

| Space Group | Describes the symmetry of the crystal lattice | Dictates the arrangement of molecules in the crystal |

| R-factor | Measures the agreement between observed and calculated diffraction intensities | Lower R-factor indicates a better fit of the model to the data |

| Unit Cell Parameters | Dimensions and angles of the unit cell | Defines the size and shape of the crystal lattice |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom | Crucial for understanding molecular assembly and ligand binding |

Compound Name Table

this compound

Allenestrol

Z-Bisdehydrodoisynolic Acid (Z-BDDA)

Compound H

Compound CC

Based on a comprehensive review of the available search results, it is not possible to generate the requested article focusing solely on the computational chemistry and molecular modeling of this compound. The search for specific research applying molecular docking, quantum mechanics, molecular dynamics, de novo design, and pharmacophore modeling to this compound did not yield relevant scientific literature.

The search results primarily contain information on similar but distinct compounds, such as oleanolic acid, or provide general overviews of the computational techniques themselves without specific application to this compound. To adhere to the strict instructions of focusing exclusively on "this compound" and avoiding information outside the specified scope, the article cannot be written.

There is insufficient data and research findings in the provided search results to populate the detailed outline for each of the following sections as they relate specifically to this compound:

Computational Chemistry and Molecular Modeling for Allenolic Acid Research

Pharmacophore Modeling and Virtual Screening

Generating content for these sections would require speculating or substituting information from other compounds, which would violate the core instructions of the request.

Evolution of Research Perspectives and Contemporary Relevance

Historical Role of Allenolic Acid in the Development of Synthetic Estrogens

This compound emerged in the late 1940s as a synthetic, nonsteroidal estrogen. It is structurally classified as an open-ring or seco-analogue of steroidal estrogens, such as estrone (B1671321) and equilenin (B1671562). google.comwikipedia.org Named in honor of Edgar Allen, a significant figure in estrogen research, the compound underwent clinical investigation but was ultimately never brought to market. google.comwikipedia.org

A key aspect of this compound's historical significance lies in the development of its derivatives, which demonstrated potent estrogenic activity. While this compound itself is often described as being "probably totally inactive at the receptor," its derivative, allenestrol (α,α-dimethyl-β-ethylthis compound), was found to be a potent estrogen. google.comwikipedia.org Further development led to methallenestril (B1676355), a derivative of this compound (specifically, a methyl ether of allenestrol) marketed under the brand name Vallestril. Methallenestril proved to be a potent estrogen and achieved commercial success, highlighting the therapeutic potential derived from the this compound chemical scaffold. google.comwikipedia.orgwikipedia.org

Future Research Directions and Unresolved Questions in Allenolic Acid Science

Elucidation of Unexplored Metabolic Pathways and Enzyme Systems

A significant gap in the current knowledge of allenolic acid lies in its metabolic fate. The biotransformation of xenobiotics, including synthetic compounds like this compound, typically involves two phases of enzymatic reactions. Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis. mdpi.comopenanesthesia.org Phase II reactions then conjugate these modified compounds with endogenous molecules to increase water solubility and facilitate excretion.

Future research must focus on identifying the specific CYP450 isoforms responsible for the initial metabolism of this compound. mdpi.com Understanding which enzymes in the CYP1, CYP2, and CYP3 families are involved is critical, as genetic polymorphisms in these enzymes can lead to inter-individual differences in drug metabolism and response. mdpi.com Furthermore, the enzymes involved in subsequent conjugation steps, such as UDP-glucuronosyltransferases (UGTs), need to be identified. A comprehensive map of these metabolic pathways will provide a more complete pharmacological profile and help predict potential drug-drug interactions. nih.govresearchgate.net

Design and Synthesis of Highly Selective and Potent this compound Analogues with Novel Mechanisms

The development of new this compound analogues represents a promising area for medicinal chemistry. The primary goal is to design and synthesize compounds with enhanced potency and selectivity for specific estrogen receptor (ER) subtypes, namely ERα and ERβ. nih.gov Achieving high selectivity is crucial as the two receptor subtypes can mediate different, and sometimes opposing, physiological effects.

Future synthetic efforts could focus on modifying the core structure of this compound to optimize its interaction with the ligand-binding pocket of the estrogen receptors. This diversity-oriented synthesis approach could lead to the discovery of analogues with novel mechanisms of action, such as those that act as Selective Estrogen Receptor Modulators (SERMs). mdpi.com SERMs exhibit tissue-specific agonist or antagonist activity, a highly desirable trait for therapeutic agents. The synthesis and biological evaluation of a library of such derivatives could yield lead compounds for various clinical applications. nih.govresearchgate.netnih.govnih.govmdpi.com

Investigation of Allosteric Modulation and Receptor Crosstalk

Beyond direct binding to the active site, the potential for this compound derivatives to act as allosteric modulators of estrogen receptors is an exciting and unexplored area. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric ligand-binding pocket, inducing conformational changes that can fine-tune the receptor's activity. nih.gov This can alter the receptor's affinity for its natural ligand or influence its interaction with co-regulatory proteins. nih.gov Investigating this possibility could lead to the development of compounds with more subtle and specific effects on estrogen signaling.

Additionally, the crosstalk between estrogen receptors and other cellular signaling pathways is a critical area of investigation. For instance, ER signaling is known to intersect with growth factor pathways. Future studies should explore how this compound and its analogues might influence this interplay, which could have significant implications for understanding its effects in different cellular contexts.

Application of Advanced Omics Technologies in Mechanistic Research

To obtain a holistic understanding of the biological effects of this compound, the application of advanced "omics" technologies is indispensable. researchgate.netjusst.org These high-throughput methods allow for a global assessment of molecules within a biological system. nih.govbamsjournal.com

Transcriptomics: Using techniques like RNA-sequencing, researchers can identify all the genes whose expression is altered by this compound treatment. This provides a comprehensive picture of the downstream genetic programs it regulates. nih.govmdpi.com

Proteomics: This approach can identify changes in the abundance, modification, or interaction partners of proteins in response to the compound. It can help elucidate the signaling pathways that are activated or inhibited. mdpi.comnih.gov

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can understand how this compound impacts cellular metabolism and identify key metabolic pathways that are affected. researchgate.netscispace.com

Integrating these multi-omics datasets will provide a systems-level view of this compound's mechanism of action, potentially revealing novel functions and therapeutic targets.

Exploration of Non-Canonical Molecular Targets

While estrogen receptors are the established targets of this compound, the possibility of it interacting with other, "non-canonical" molecular targets should be systematically explored. Many drugs exhibit their effects, including potential side effects, through interactions with unintended off-targets.

Future research should employ unbiased screening methods to identify other proteins that may bind to this compound or its derivatives. This could involve techniques such as high-throughput screening of protein libraries or computational docking simulations against a wide range of biological targets. The identification of any such non-canonical targets would significantly expand the understanding of this compound's pharmacology and could reveal previously unknown biological activities. mdpi.com

Development of this compound Derivatives as Research Tools

The chemical scaffold of this compound can be leveraged to create valuable research tools for studying estrogen receptor biology. By chemically modifying the molecule to incorporate specific tags, its utility can be greatly expanded.

For example, synthesizing a fluorescently labeled version of this compound would allow for real-time visualization of its uptake, distribution, and localization within living cells using advanced microscopy techniques. researchgate.netresearchgate.netnih.gov Similarly, creating biotinylated derivatives of this compound could enable affinity purification experiments. In this approach, the biotin-tagged molecule is used as "bait" to pull down its binding partners (like the estrogen receptor) and any associated proteins from cell extracts, helping to map the protein interaction network. The development of such chemical probes would provide powerful tools to dissect the intricacies of estrogen signaling.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Allenolic acid enantiomers, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The enantioselective synthesis of this compound derivatives involves asymmetric Michael addition followed by methylation. For example, using (−)-8-phenylmenthyl as a chiral auxiliary yields 77% diastereomeric products with 26% enantiomeric excess (determined via <sup>1</sup>H NMR). Key variables include chiral auxiliary selection, solvent polarity, and reaction temperature. Optimization of these parameters is critical for improving stereoselectivity and yield .

- Data Consideration : Include reaction yield tables, NMR-derived enantiomeric excess values, and comparative analyses of auxiliary efficacy (e.g., menthyl vs. phenylmenthyl groups) .

Q. What foundational pharmacological properties of this compound have been validated in preclinical models, and what standardized assays are used?

- Methodological Answer : this compound’s estrogenic activity is assessed via the Allen-Doisy test, which measures uterine hypertrophy in ovariectomized rodents. Dose-response curves compare its potency to 17β-estradiol (E2), with (−)-3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid showing equivalent activity to E2 in rats, while the (+) enantiomer exhibits reduced efficacy. Standard assays include competitive binding to estrogen receptors (ERα/ERβ) and transcriptional activation studies in ER-positive cell lines .

- Data Consideration : Tabulate EC50 values, receptor binding affinities, and cross-species variability (e.g., rats vs. guinea pigs) .

Advanced Research Questions

Q. How does this compound modulate transcriptional regulation of estrogen-responsive genes compared to classical estrogens, and what experimental designs can elucidate its non-steroidal mechanisms?

- Methodological Answer : Transcriptional profiling (e.g., RNA-seq or ChIP-seq) in ER-positive cells treated with this compound vs. E2 can identify unique gene networks. Co-immunoprecipitation assays reveal interactions with co-regulators (e.g., SRC-1 or NCoR). Use ER knockout models to confirm receptor dependency. For mechanistic studies, employ luciferase reporters under estrogen response elements (EREs) and assess recruitment of ER isoforms .

- Data Contradiction Analysis : Address discrepancies in reported activity by comparing cell type-specific ER expression levels, ligand concentration ranges, and assay sensitivity thresholds .

Q. How can researchers resolve contradictions in reported estrogenic activity levels of this compound across different in vivo models?

- Methodological Answer : Conduct meta-analyses of historical data to identify confounding variables such as species-specific ERβ expression, metabolic clearance rates, or tissue-selective uptake. Use isotopic labeling (e.g., <sup>14</sup>C-Allenolic acid) to track biodistribution and correlate tissue concentrations with pharmacological effects. Validate findings using transgenic animal models (e.g., ERα<sup>−/−</sup> mice) .

- Experimental Design : Include control groups for endogenous estrogen levels, standardized dosing protocols, and blinded histological scoring of target tissues .

Q. What strategies are recommended for ensuring reproducibility in this compound synthesis and bioactivity assays?

- Methodological Answer : Adhere to Beilstein Journal guidelines for experimental reporting:

- Synthesis : Provide detailed reaction conditions (solvent, temperature, catalyst), purification steps (HPLC/GC traces), and spectroscopic validation (IR, NMR, HRMS).

- Bioassays : Report cell line authentication, passage numbers, and positive/negative controls (e.g., E2 and tamoxifen). Use standardized statistical methods (e.g., ANOVA with post-hoc tests) for dose-response analyses .

- Data Reprodubility : Share raw datasets (e.g., NMR spectra, cell viability curves) in supplementary materials and cite primary literature for established protocols .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC quantification of degradation products. Compare results to ALADDIN stability data (stable under inert atmospheres but incompatible with strong oxidizers) .

- Statistical Approach : Use linear regression to model degradation kinetics and establish shelf-life predictions .

Q. What computational tools are suitable for predicting this compound’s interactions with non-classical estrogen targets (e.g., GPER1)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-receptor interactions. Validate predictions with competitive binding assays using <sup>3</sup>H-estradiol and fluorescence polarization .

- Data Integration : Cross-reference in silico results with transcriptomic datasets to identify off-target effects .

Ethical and Reporting Standards

Q. How can researchers ethically address discrepancies between industry-sponsored studies and academic findings on this compound’s safety profile?

- Methodological Answer : Disclose funding sources and potential conflicts of interest in publications. Perform independent toxicity studies (e.g., Ames test, micronucleus assay) to verify industry-reported data. Cite primary sources for toxicological endpoints rather than secondary summaries .

Q. What guidelines should be followed when citing historical studies on this compound that lack modern validation?

- Methodological Answer : Differentiate between primary sources (e.g., Jacques et al., 1947) and contemporary replications. Use phrases like “historically reported” to contextualize unvalidated claims. Prioritize recent studies using current analytical standards (e.g., LC-MS purity checks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.